Cas no 1780236-27-2 (5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane)
5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane Chemical and Physical Properties
Names and Identifiers
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- EN300-29352335
- 5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane
- 1780236-27-2
- 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane
-
- Inchi: 1S/C10H10BrFO2/c1-10(2,12)6-3-8-9(4-7(6)11)14-5-13-8/h3-4H,5H2,1-2H3
- InChI Key: OIFGDHASAPLIHX-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(=CC=1C(C)(C)F)OCO2
Computed Properties
- Exact Mass: 259.98482g/mol
- Monoisotopic Mass: 259.98482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 18.5Ų
5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-29352335-1g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 1g |
$785.0 | 2023-09-06 | ||
| Enamine | EN300-29352335-5g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 5g |
$2277.0 | 2023-09-06 | ||
| Enamine | EN300-29352335-10g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 10g |
$3376.0 | 2023-09-06 | ||
| Enamine | EN300-29352335-0.05g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 95.0% | 0.05g |
$660.0 | 2025-03-19 | |
| Enamine | EN300-29352335-0.1g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 95.0% | 0.1g |
$691.0 | 2025-03-19 | |
| Enamine | EN300-29352335-0.25g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 95.0% | 0.25g |
$723.0 | 2025-03-19 | |
| Enamine | EN300-29352335-0.5g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 95.0% | 0.5g |
$754.0 | 2025-03-19 | |
| Enamine | EN300-29352335-1.0g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 95.0% | 1.0g |
$785.0 | 2025-03-19 | |
| Enamine | EN300-29352335-2.5g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 95.0% | 2.5g |
$1539.0 | 2025-03-19 | |
| Enamine | EN300-29352335-5.0g |
5-bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane |
1780236-27-2 | 95.0% | 5.0g |
$2277.0 | 2025-03-19 |
5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane
Professional Introduction to Compound with CAS No. 1780236-27-2 and Product Name: 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane
The compound with the CAS number 1780236-27-2 and the product name 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the class of dioxaindane derivatives, which have garnered considerable attention due to their unique structural properties and potential applications in medicinal chemistry. The presence of both bromo and fluoro substituents in its molecular structure enhances its reactivity and makes it a valuable scaffold for further chemical modifications.
Recent studies have highlighted the importance of 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane in the development of novel therapeutic agents. Its dioxaindane core is known for its stability and versatility, allowing for diverse functionalization strategies. The bromo group, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of various pharmacophores. This has led to its exploration in the synthesis of small-molecule inhibitors targeting various biological pathways.
One of the most promising applications of this compound is in the realm of oncology research. The dioxaindane scaffold has been shown to exhibit inhibitory activity against several kinases that are overexpressed in cancer cells. The introduction of a fluorine atom at the 2-position of the propanyl group further enhances its binding affinity to these targets. This modification has been particularly effective in improving metabolic stability and reducing off-target effects, making it an attractive candidate for further development into anticancer drugs.
In addition to its oncology applications, 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane has also shown potential in the treatment of inflammatory diseases. Researchers have demonstrated that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The bromo and fluoro substituents play a crucial role in enhancing the potency and selectivity of these inhibitors. This has opened up new avenues for developing more effective anti-inflammatory agents with improved pharmacokinetic profiles.
The synthesis of 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane involves a multi-step process that requires careful optimization to ensure high yield and purity. The key step involves the bromination of a precursor dioxaindane derivative followed by nucleophilic substitution with 2-fluoropropyl halides. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize side reactions. These synthetic strategies are critical for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials.
Recent advancements in computational chemistry have also contributed to the understanding of the molecular interactions between 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane and its biological targets. Molecular docking studies have revealed that this compound can bind tightly to active sites of kinases and other enzymes involved in disease pathways. These insights have guided medicinal chemists in designing more potent derivatives with improved binding affinities and selectivities. Such computational approaches are becoming increasingly integral to drug discovery pipelines, enabling faster identification of promising candidates.
The pharmacological profile of 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane has been extensively studied in vitro and in vivo. Preclinical data indicate that this compound exhibits good oral bioavailability and moderate tissue distribution upon administration. Its ability to cross the blood-brain barrier has also been explored, suggesting potential applications in central nervous system disorders. Further studies are ongoing to evaluate its safety profile and optimal dosing regimens for various therapeutic indications.
The versatility of 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane as a chemical scaffold has also led to its use in fragment-based drug discovery initiatives. By leveraging its unique structural features, researchers can rapidly screen large libraries of derivatives to identify novel lead compounds with enhanced pharmacological properties. This approach has accelerated the drug discovery process significantly, allowing for more efficient development of new therapeutic agents.
In conclusion, 5-Bromo-6-(2-fluoropropan-2-yl)-1,3-dioxaindane represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, particularly cancer and inflammatory disorders. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a building block for future drug development efforts.
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